1-allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]
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Description
The compound “1-allyl-1H-indole-2,3-dione” is also known as Isatin . Isatin is a heterocyclic compound and is considered a versatile building block in synthesis, providing access to diverse heterocycles .
Synthesis Analysis
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Chemical Reactions Analysis
The Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers . These processes are ideal within one-pot, multicomponent reaction cascades .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-allyl-1H-indole-2,3-dione” include a melting point of 87-90°C and a boiling point of 145°C/1mmHg .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Isatin derivatives, including compounds similar to 1-allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone], serve as essential building blocks for synthesizing a wide range of N-heterocycles. These compounds undergo various reactions, including Pfitzinger, ring-opening, and ring expansion, to form new heterocyclic compounds. The synthetic versatility of isatins and their derivatives highlights their importance in the development of heterocyclic chemistry and the exploration of new reactions for creating complex structures (Sadeghian & Bayat, 2022).
Biological Activities and Therapeutic Applications
Indole-based compounds are known for their broad spectrum of biological activities. For instance, isatin and its analogs act as precursors for numerous pharmacologically active compounds, showing various biological activities such as antimicrobial, anticancer, antiviral, anticonvulsant, anti-inflammatory, and analgesic effects. The versatility of these compounds in medicinal chemistry is significant for the synthesis of different heterocyclic compounds with potential therapeutic applications (Mathur & Nain, 2014).
properties
IUPAC Name |
3-[(3,5-dichlorophenyl)diazenyl]-1-prop-2-enylindol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c1-2-7-22-15-6-4-3-5-14(15)16(17(22)23)21-20-13-9-11(18)8-12(19)10-13/h2-6,8-10,23H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBAACURPGIJHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C1O)N=NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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